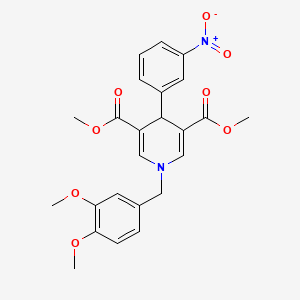
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, also known as CFM-2, is a synthetic compound that has been extensively used in scientific research due to its unique properties. CFM-2 belongs to the class of acenaphthene derivatives and has been found to exhibit potent analgesic and anti-inflammatory effects.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to be involved in pain and inflammation. N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been shown to selectively inhibit COX-2 activity without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that are important for maintaining normal physiological functions.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been found to exhibit potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in vitro and in vivo. N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. Another advantage is its selective inhibition of COX-2 activity, which allows for the study of the specific role of COX-2 in pain and inflammation. However, one of the limitations of using N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide. One area of research could focus on the development of new analogs of N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide that exhibit improved solubility and bioavailability. Another area of research could focus on the identification of new targets for N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, which could lead to the development of new drugs for the treatment of pain and inflammation. Finally, future research could focus on the clinical development of N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide, which could lead to the development of a new class of analgesic and anti-inflammatory drugs.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has been extensively used in scientific research due to its potent analgesic and anti-inflammatory effects. It has been found to be effective in a variety of animal models of pain and inflammation, including acute and chronic pain, neuropathic pain, and inflammatory pain. N-(3-chloro-4-fluorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has also been shown to be effective in reducing pain and inflammation associated with arthritis and cancer.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO/c20-16-10-13(7-9-17(16)21)22-19(23)15-8-6-12-5-4-11-2-1-3-14(15)18(11)12/h1-3,6-10H,4-5H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFSBAARXFVAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B3530800.png)
![4-methoxy-N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B3530806.png)
![isopropyl 2-chloro-5-{[(2-naphthoylamino)carbonothioyl]amino}benzoate](/img/structure/B3530814.png)
![N-mesityl-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B3530815.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3530819.png)

![N-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-4-methoxybenzamide](/img/structure/B3530846.png)
![methyl [5-(2,4-diethoxybenzylidene)-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B3530849.png)
![5,7-dimethyl-4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2H-chromen-2-one](/img/structure/B3530854.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-furamide](/img/structure/B3530858.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3530884.png)
![5-(4-bromobenzylidene)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3530895.png)